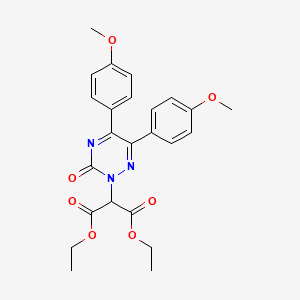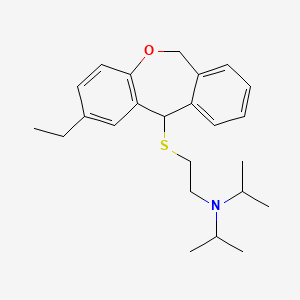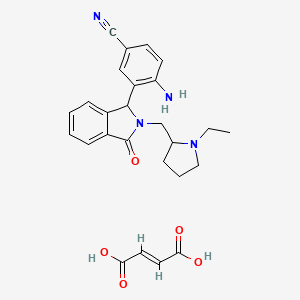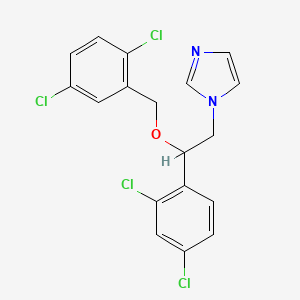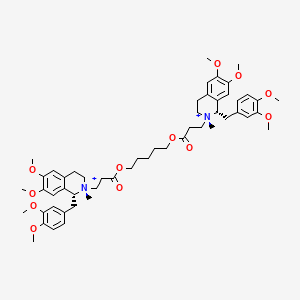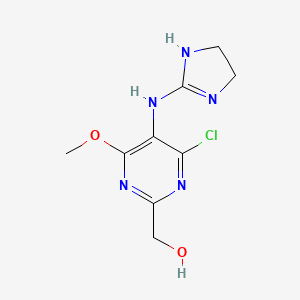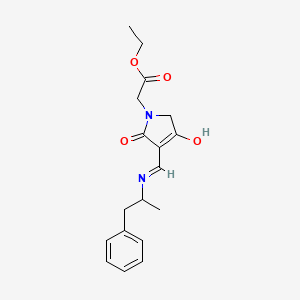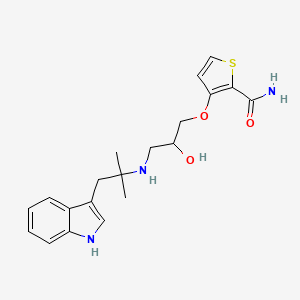
1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Trifluoromethylheptane, commonly referred to as 3’-CF3HEPT, is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a heptane backbone. This compound is part of the broader class of organofluorines, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoromethylheptane typically involves the introduction of the trifluoromethyl group into the heptane structure. One common method is the reaction of heptane with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3’-Trifluoromethylheptane may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3’-Trifluoromethylheptane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3’-Trifluoromethylheptane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Trifluoromethylheptane can yield trifluoromethylheptanol, trifluoromethylheptanone, or trifluoromethylheptanoic acid.
Scientific Research Applications
3’-Trifluoromethylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including 3’-Trifluoromethylheptane, are explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
Mechanism of Action
The mechanism by which 3’-Trifluoromethylheptane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate biochemical pathways and physiological responses, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
Compared to other trifluoromethyl-containing compounds, 3’-Trifluoromethylheptane offers a unique combination of properties due to its heptane backbone. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications. Additionally, the specific positioning of the trifluoromethyl group can influence the compound’s chemical behavior and interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
125056-75-9 |
|---|---|
Molecular Formula |
C15H15F3N2O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15F3N2O4S/c1-9-12(22)19-14(23)20(8-24-6-5-21)13(9)25-11-4-2-3-10(7-11)15(16,17)18/h2-4,7,21H,5-6,8H2,1H3,(H,19,22,23) |
InChI Key |
BDSAUJICLBQPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


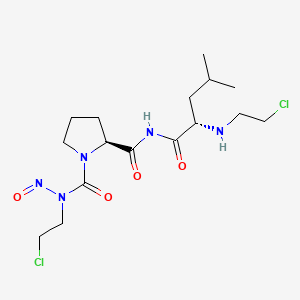
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
